REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8]Br)[CH:3]=1.[P:10]([O:17]CC)([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13].P([O-])([O-])[O-]>>[CH2:12]([O:11][P:10]([CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)(=[O:17])[O:14][CH2:15][CH3:16])[CH3:13]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)CBr
|
Name
|
|
Quantity
|
69.6 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The apparatus was set up ready for distillation
|
Type
|
CUSTOM
|
Details
|
reached 130° C.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
to distil off
|
Type
|
CUSTOM
|
Details
|
Analysis of the reaction by hplc after 40 min
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
heating with distillation
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated under vacuum
|
Type
|
DISTILLATION
|
Details
|
the excess phosphite was distilled off under vacuum (130° C. heater and 15 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)CC1=CC(=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |